molecular formula C42H81NNaO10P B6595506 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt CAS No. 321595-13-5

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt

Cat. No.: B6595506
CAS No.: 321595-13-5
M. Wt: 814.1 g/mol
InChI Key: SJRBMGBLPUBGJL-MBAWARMDSA-M
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Description

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique properties. This compound is a derivative of phosphatidylserine, a crucial component of cell membranes, and plays a significant role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoric acid. The final step involves the addition of L-serine and sodium ions to form the sodium salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt
  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine sodium salt
  • 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt

Comparison: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its stearic acid tails, which confer specific biophysical properties such as higher melting temperature and stability compared to its counterparts with shorter or unsaturated fatty acid chains .

Properties

IUPAC Name

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRBMGBLPUBGJL-MBAWARMDSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H81NNaO10P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677076
Record name Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

814.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321595-13-5
Record name Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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